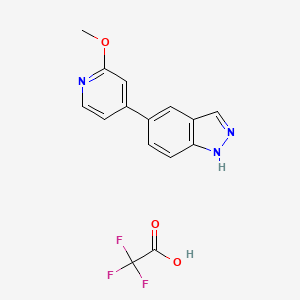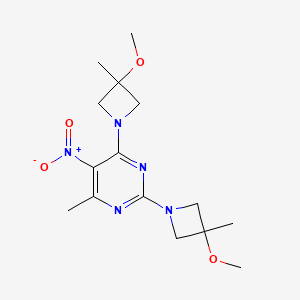
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one typically involves the formation of the indazole ring followed by the attachment of the dihydroindenone moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core. This is followed by a Friedel-Crafts acylation reaction to introduce the dihydroindenone group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring. Additionally, solvent-free conditions and green chemistry approaches are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or dihydroindenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Indazole: The parent compound, which shares the indazole core structure.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
2H-Indazole: An isomer with the nitrogen atom in a different position.
Uniqueness
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one is unique due to the presence of both the indazole and dihydroindenone moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-(1H-indazol-4-yl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-7-5-11-8-10(4-6-13(11)16)12-2-1-3-15-14(12)9-17-18-15/h1-4,6,8-9H,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKUBSKSRZVKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=C4C=NNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Benzimidazol-1-yl)propyl]-3-(5-oxaspiro[3.5]nonan-8-yl)urea](/img/structure/B7427745.png)
![N-(3-cyanophenyl)-2-oxo-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7427746.png)
![[4-Chloro-2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-piperidin-1-ylmethanone](/img/structure/B7427748.png)
![6-[[2-[2-(2,2-Dimethylpropanoylamino)-1,3-thiazol-4-yl]acetyl]amino]-2,3-dihydroindole-1-carboxamide](/img/structure/B7427755.png)
![1-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]-3-(thiadiazol-5-yl)urea](/img/structure/B7427767.png)
![(2R)-2-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B7427772.png)

![2-ethyl-N-(1-oxaspiro[5.5]undecan-4-yl)morpholine-4-carboxamide](/img/structure/B7427779.png)
![[1-(4-ethylphenyl)-1-oxopropan-2-yl] 5-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7427798.png)
![2-bromo-5-chloro-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7427799.png)


![1-[4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]-3-[1-(2-hydroxyethyl)pyrazol-3-yl]urea](/img/structure/B7427826.png)
![tert-butyl N-[3-hydroxy-4-[4-[2-(2-methoxyanilino)-2-oxoethyl]piperazin-1-yl]butyl]carbamate](/img/structure/B7427828.png)
